Butene, trichloro-
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Overview
Description
Butene, trichloro- is a chemical compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor, and its chemical formula is C4H5Cl3. This compound is widely used in the field of organic chemistry, and its synthesis method is well-established.
Scientific Research Applications
Catalytic Applications
Isomerization and Alkylation
Trichloro-butene is involved in catalytic isomerization and alkylation reactions. Studies have shown its role in the interconversion of butene isomers and the alkylation of iso-butane with butene-2, leading to products like trimethylpentanes (TMPs) (Turkevich & Smith, 1948); (Bui, Korth & Jess, 2012).
Enhanced Catalytic Efficiency
The addition of ionic liquids can dramatically enhance the efficiency of catalysts for the alkylation reaction involving trichloro-butene (Cui, Zhao, Ren, Huang & Zhang, 2013).
Polymerization and Chemical Transformations
Polymerization of 1-Butene
Trichloro-butene plays a role in the polymerization of 1-butene, resulting in products with specific molecular weights and structural characteristics (Rossi, Odian & Zhang, 1995).
Dehydration Products
The compound can also undergo dehydration to produce different trichloro-methyl-butenes, which may further rearrange or transform under specific conditions (Thomas, Palluy, Willhalm & Stoll, 1963).
Surface Modification and Oxidation
Surface-Modified Catalysis
Surface-modified carbon nanotubes have been used to catalyze the oxidative dehydrogenation of n-butane to butenes using trichloro-butene (Zhang, Liu, Blume, Zhang, Schlögl & Su, 2008).
Low-Temperature Oxidation Studies
Research has explored the low-temperature oxidation of 1-butene, an important intermediate in the combustion of various fuels. This includes the study of reaction pathways and discrepancies between experimental and simulation results (B. Chen, Ilies, W. Chen, Xu, Li, Xing, Yang, Wei, Hansen, Pitsch, Sarathy & Wang, 2020).
Additional Applications
Additive Effects in Catalysis
The influence of additives on the properties of chloroaluminate ionic liquids used in alkylation reactions involving trichloro-butene has been studied, highlighting the improvement in yield and selectivity of reaction products (Huang, Liu, Xu, Chen & Liu, 2004).
ESR Studies and Photoisomerization
The study of cation-radicals in γ-irradiated solutions of trichlorofluoromethane and their interaction with butenes has provided insights into the underlying reaction mechanisms and photoisomerizations (Shida, Egawa, Kubodera & Kato, 1980).
properties
CAS RN |
13279-84-0 |
---|---|
Product Name |
Butene, trichloro- |
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
4,4,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2H,1,3H2 |
InChI Key |
AKQZPPKQVZVYCC-UHFFFAOYSA-N |
SMILES |
C=CCC(Cl)(Cl)Cl |
Canonical SMILES |
C=CCC(Cl)(Cl)Cl |
Other CAS RN |
13279-84-0 |
physical_description |
Trichlorobutene appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. |
synonyms |
4,4,4-Trichloro-1-butene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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